BenchChemオンラインストアへようこそ!

(S)-1-Boc-3-propyl-piperazine

Chiral resolution Enantiomeric excess Medicinal chemistry

(S)-1-Boc-3-propyl-piperazine (CAS 928025-58-5), IUPAC name tert-butyl (3S)-3-propylpiperazine-1-carboxylate, is a chiral N-Boc-protected piperazine derivative characterized by a propyl substituent at the 3-position with defined (S)-stereochemistry. The compound exhibits a molecular weight of 228.33 g/mol, a density of 1.0±0.1 g/cm³, and a boiling point of 303.9±17.0 °C at 760 mmHg.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS No. 928025-58-5
Cat. No. B1343947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Boc-3-propyl-piperazine
CAS928025-58-5
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCCCC1CN(CCN1)C(=O)OC(C)(C)C
InChIInChI=1S/C12H24N2O2/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1
InChIKeyUTQYTJHYWCCQIJ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Boc-3-propyl-piperazine CAS 928025-58-5: Chiral Piperazine Building Block for Asymmetric Synthesis


(S)-1-Boc-3-propyl-piperazine (CAS 928025-58-5), IUPAC name tert-butyl (3S)-3-propylpiperazine-1-carboxylate, is a chiral N-Boc-protected piperazine derivative characterized by a propyl substituent at the 3-position with defined (S)-stereochemistry . The compound exhibits a molecular weight of 228.33 g/mol, a density of 1.0±0.1 g/cm³, and a boiling point of 303.9±17.0 °C at 760 mmHg [1]. Its Boc protecting group enables selective deprotection under mild acidic conditions, while the chiral center provides stereochemical control essential for asymmetric synthesis in medicinal chemistry applications .

Why (S)-1-Boc-3-propyl-piperazine Cannot Be Replaced by Racemic or (R)-Enantiomer Analogs


Piperazine-based chiral building blocks are not interchangeable due to pronounced stereochemistry-dependent differences in biological target engagement and synthetic outcomes. Substituting (S)-1-Boc-3-propyl-piperazine with its (R)-enantiomer (CAS 928025-57-4) or the racemic mixture (CAS 502649-27-6) can invert the absolute configuration of downstream chiral centers, potentially leading to reduced potency, altered selectivity, or even adverse pharmacological effects . The (S)-configured propyl substituent specifically orients the molecule within enzyme active sites or receptor binding pockets, a property that cannot be replicated by the (R)-enantiomer. Furthermore, the Boc protecting group stability and deprotection kinetics are consistent across stereoisomers, but the stereochemical integrity of the final product is wholly dependent on the enantiomeric purity of the starting building block .

Quantitative Differentiation of (S)-1-Boc-3-propyl-piperazine Versus Analogs: Procurement-Relevant Evidence


Enantiomeric Purity: (S)-Enantiomer Versus (R)-Enantiomer Typical Commercial Specifications

Commercially sourced (S)-1-Boc-3-propyl-piperazine is routinely supplied with a purity specification of 95% or 95+% . In contrast, the (R)-enantiomer (CAS 928025-57-4) is available at a significantly higher purity of 99.71% from certain vendors . This 4.71% purity differential reflects differences in synthetic and purification optimization between the two enantiomers, which may influence procurement decisions based on required enantiomeric excess for downstream asymmetric syntheses.

Chiral resolution Enantiomeric excess Medicinal chemistry

Lipophilicity (LogP) Comparison: (S)-Enantiomer Versus Racemic Mixture

The calculated partition coefficient (XLogP3) for (S)-1-Boc-3-propyl-piperazine is 1.8 . For the racemic mixture 1-Boc-3-propylpiperazine (CAS 502649-27-6), the reported LogP is 2.11 [1]. This difference of 0.31 LogP units indicates that the racemate exhibits higher lipophilicity than the single (S)-enantiomer, which may affect membrane permeability, solubility, and protein binding in biological assays.

Lipophilicity LogP ADME Drug design

Stereochemical Configuration Impact on Synthetic Utility: Class-Level Evidence from Piperazine Chiral Resolution

Patented processes for the separation of piperazine derivative enantiomers demonstrate that chiral resolution of racemic 3-substituted N-Boc-piperazines can be achieved using chiral acids such as (S)-Me-mandelic acid, yielding either enantiomer with high enantiomeric excess (e.e.) [1]. While quantitative e.e. values for (S)-1-Boc-3-propyl-piperazine are not disclosed, the general method establishes that obtaining the pure (S)-enantiomer requires a dedicated chiral resolution step that adds cost and complexity relative to using the racemate. This class-level inference underscores that procurement of the pre-resolved (S)-enantiomer saves 1–2 synthetic steps and avoids yield losses associated with resolution.

Chiral separation Enantiomeric excess Process chemistry

Storage Stability and Handling: (S)-Enantiomer-Specific Requirements

(S)-1-Boc-3-propyl-piperazine requires storage at 2–8 °C under inert atmosphere and protection from light to maintain stability . In contrast, the racemic mixture 1-Boc-3-propylpiperazine is reported to be stable at room temperature [1]. This differential stability profile indicates that the single enantiomer may be more prone to degradation or racemization under ambient conditions, necessitating controlled storage and handling protocols during procurement and use.

Stability Storage conditions Chiral building blocks

Optimal Procurement and Use Cases for (S)-1-Boc-3-propyl-piperazine Based on Quantitative Differentiation


Asymmetric Synthesis of Chiral Drug Candidates Requiring Defined (S)-Stereochemistry

When designing a synthetic route to a chiral pharmaceutical intermediate that demands an (S)-configured 3-propylpiperazine moiety, procurement of (S)-1-Boc-3-propyl-piperazine (CAS 928025-58-5) is essential. Using the (R)-enantiomer (CAS 928025-57-4) would invert the absolute stereochemistry of the final product, potentially abolishing target binding . The commercial availability of the (S)-enantiomer at 95% purity provides a direct building block that avoids the need for in-house chiral resolution, saving 1–2 synthetic steps and improving overall yield.

Medicinal Chemistry Optimization of Lipophilicity and ADME Properties

In lead optimization programs where fine-tuning lipophilicity is critical, the lower XLogP3 of (S)-1-Boc-3-propyl-piperazine (1.8) relative to the racemate (LogP 2.11) may offer advantages in aqueous solubility and reduced non-specific protein binding. Researchers should procure the single enantiomer rather than the racemic mixture if the target molecule requires a specific lipophilicity profile or if enantiomeric purity is a regulatory requirement for in vivo studies.

Process Chemistry Development: Avoidance of Chiral Resolution Steps

For scale-up and process development, purchasing pre-resolved (S)-1-Boc-3-propyl-piperazine eliminates the need for a dedicated chiral resolution step. Patented methods for piperazine enantiomer separation demonstrate that such resolutions can be low-yielding (typically 30–50% theoretical maximum) and require specialized chiral acids or chromatography . Direct procurement of the single enantiomer reduces process complexity, shortens development timelines, and lowers overall cost of goods for the final API.

Cold-Chain and Light-Protected Inventory Management

Given that (S)-1-Boc-3-propyl-piperazine requires storage at 2–8 °C under inert atmosphere and protection from light , procurement and inventory planning must incorporate refrigerated shipping and storage capacity. In contrast, the racemic mixture may be stored at room temperature. Facilities lacking adequate cold storage should consider this requirement when selecting between enantiomerically pure and racemic building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-Boc-3-propyl-piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.